Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate is a chemical compound that has recently gained attention in scientific research. It is a potent inhibitor of a specific enzyme known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in various cellular processes such as gene transcription, cell cycle regulation, and DNA damage response.
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of cell-cell communication that bacteria use to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
For example, some thiazole derivatives have been shown to inhibit the LasB system in Pseudomonas aeruginosa, a key component of its quorum sensing pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including analgesic and anti-inflammatory activities . Some thiazole derivatives have also demonstrated cytotoxic activity on human tumor cell lines .
Advantages and Limitations for Lab Experiments
Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several advantages for lab experiments. The compound is highly potent, with a low IC50 value, making it suitable for use in small concentrations. Moreover, the compound has a favorable safety profile, making it suitable for use in animal models. However, the compound has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has several potential future directions. One of the most promising directions is the development of the compound as a therapeutic agent for cancer and inflammation. Moreover, the compound can be used as a tool compound to study the role of this compound in various cellular processes. Additionally, the compound can be modified to improve its solubility and bioavailability, making it more suitable for clinical use. Finally, the compound can be used in combination with other drugs to enhance its therapeutic efficacy.
In conclusion, this compound is a potent inhibitor of this compound, with promising potential as a therapeutic agent in various diseases. The compound has several advantages for lab experiments, including its potency and safety profile. Moreover, the compound has several potential future directions, including its development as a therapeutic agent and its use as a tool compound to study the role of this compound in various cellular processes.
Synthesis Methods
The synthesis of methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate involves several steps. The starting material is 4-fluorobenzo[d]thiazole-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with 3-aminomethyl-1-azetidinecarboxylic acid, followed by the addition of methyl 4-hydroxybenzoate to obtain the final product. The synthesis method has been optimized to yield a high purity and high yield of the compound, making it suitable for scientific research applications.
Scientific Research Applications
Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and cardiovascular diseases. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Moreover, the compound has been shown to have a synergistic effect when used in combination with other drugs, making it a potential candidate for combination therapy.
properties
IUPAC Name |
methyl 4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c1-25-18(24)12-7-5-11(6-8-12)17(23)22-9-13(10-22)26-19-21-16-14(20)3-2-4-15(16)27-19/h2-8,13H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCHAHRPGVTQPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.